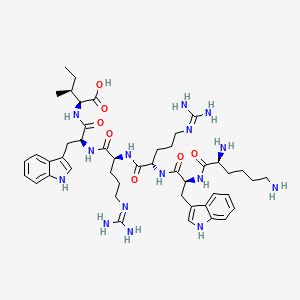![molecular formula C9H13NO B15159611 Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide CAS No. 682747-90-6](/img/structure/B15159611.png)
Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3300~2,4~]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.3.0.0~2,4~]octane-3-carboxamide typically involves the formation of a tricyclic skeleton through intramolecular reactions. One common method includes the formation of a C3-C7 bond from appropriate bicyclo[3.3.0]octane derivatives, either through intramolecular C-H carbene insertion or by ketone-to-cyclopentanol photocyclization . The key precursor, dimethyl cis-3-oxobicyclo[3.3.0]octane-1,5-dicarboxylate, can be synthesized through two alternative routes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The high strain energy of the tricyclic skeleton makes it prone to rearrangement reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the reduction of dimethyl cis-3,7-dioxobicyclo[3.3.0]octane-1,5-dicarboxylate under Clemensen-like reaction conditions leads to the formation of dimethyl 3-hydroxytricyclo[3.3.0.0~3,7~]octane-1,5-dicarboxylate .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its unique structure makes it a potential candidate for drug development and other therapeutic applications . Additionally, its high strain energy and propensity for rearrangement reactions make it a valuable compound for studying reaction mechanisms and kinetics.
Mécanisme D'action
The mechanism of action of tricyclo[3.3.0.0~2,4~]octane-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide can be compared with other similar compounds, such as tricyclo[3.3.0.0~2,6~]octane and tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid . These compounds share similar tricyclic structures but differ in their specific chemical properties and reactivity.
Similar Compounds
Propriétés
Numéro CAS |
682747-90-6 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
tricyclo[3.3.0.02,4]octane-3-carboxamide |
InChI |
InChI=1S/C9H13NO/c10-9(11)8-6-4-2-1-3-5(4)7(6)8/h4-8H,1-3H2,(H2,10,11) |
Clé InChI |
TUNBDPCGOGTKRP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3C2C3C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


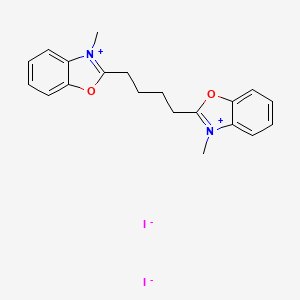
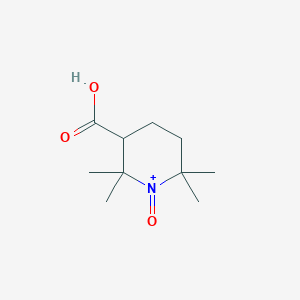
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
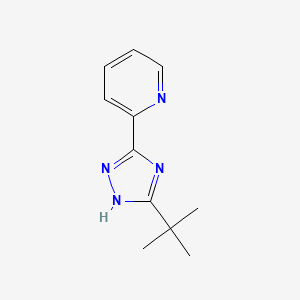
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
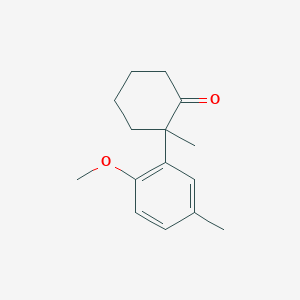
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)
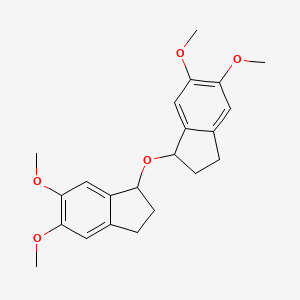
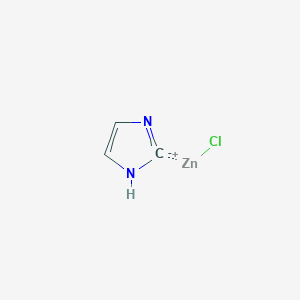
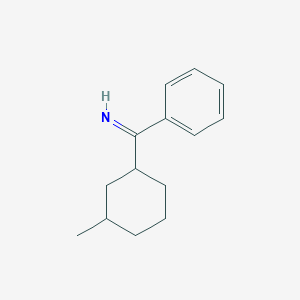
![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)
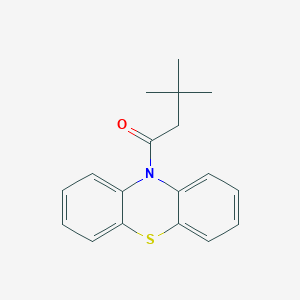
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
